

The Cyclobutylbenzene Motif: A Cornerstone in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: Cyclobutylbenzene

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the **cyclobutylbenzene** moiety has emerged as a powerful tactic in contemporary drug design, offering a unique combination of structural rigidity, metabolic stability, and bioisosteric potential. This guide provides a comprehensive technical review of the role of **cyclobutylbenzene** in medicinal chemistry, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and experimental workflows.

Introduction to the Cyclobutylbenzene Core

The cyclobutyl group, a four-membered carbocycle, imparts distinct physicochemical properties when appended to a phenyl ring. Its three-dimensional, puckered conformation disrupts planarity, which can be advantageous for optimizing protein-ligand interactions and improving aqueous solubility. Furthermore, the cyclobutyl moiety can serve as a bioisostere for larger or more metabolically labile groups, such as gem-dimethyl or isopropyl groups, often leading to enhanced pharmacokinetic profiles. The inherent stability of the cyclobutane ring to metabolic degradation makes it an attractive feature for designing long-acting therapeutic agents.

Quantitative Analysis of Cyclobutylbenzene-Containing Drugs and Clinical Candidates

The following tables summarize the quantitative data for key drugs and clinical candidates that feature the **cyclobutylbenzene** scaffold, highlighting their therapeutic targets, biological activities, and pharmacokinetic properties.

Table 1: In Vitro Biological Activity of Selected **Cyclobutylbenzene**-Containing Compounds

Compound	Target	Assay Type	IC50 / EC50 / Ki	Cell Line / System	Reference
Boceprevir	SARS-CoV-2 Mpro	FRET Assay	4.1 ± 0.9 µM	Recombinant Enzyme	[1]
Apalutamide	Androgen Receptor	Radioligand Binding Assay	16 nM (Ki)	LNCaP cells	[2]
G007-LK	Tankyrase 1 (TNKS1)	Biochemical Assay	46 nM	Recombinant Enzyme	[3]
G007-LK	Tankyrase 2 (TNKS2)	Biochemical Assay	25 nM	Recombinant Enzyme	[3]
G007-LK	Wnt/β-catenin Signaling	Luciferase Reporter Assay	50 nM (cellular IC50)	HEK293 cells	[3] [4]
TAK-828F	RORyt	Radioligand Binding Assay	1.9 nM	N/A	[5]
TAK-828F	RORyt	Reporter Gene Assay	6.1 nM	N/A	[5]

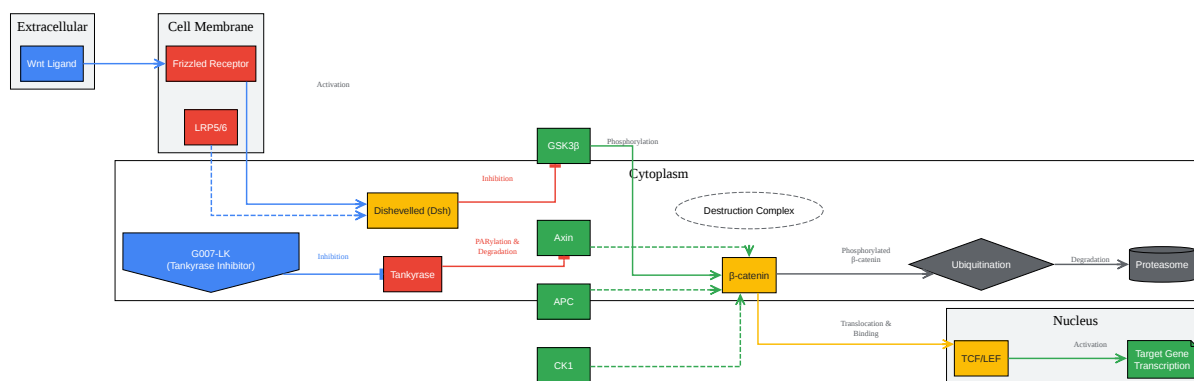
Table 2: Pharmacokinetic Parameters of Selected **Cyclobutylbenzene**-Containing Drugs

Compound	Species	Administration	Tmax	Cmax	AUC	Terminal Half-life (t _{1/2})	Reference
Boceprevir	Human	Oral (800 mg, TID)	N/A	N/A	5408 ng·hr/mL (τ)	3.4 hours	[6]
Apalutamide	Human	Oral (240 mg, QD)	2-3 hours	N/A	N/A	~3-4 days (single dose)	[7]
Apalutamide	Human	Oral (240 mg, QD)	N/A	N/A	N/A	4.2 days (steady state)	[7]

Key Signaling Pathways

The therapeutic effects of many **cyclobutylbenzene**-containing compounds are mediated through their modulation of critical signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for tankyrase and RORγt inhibitors.

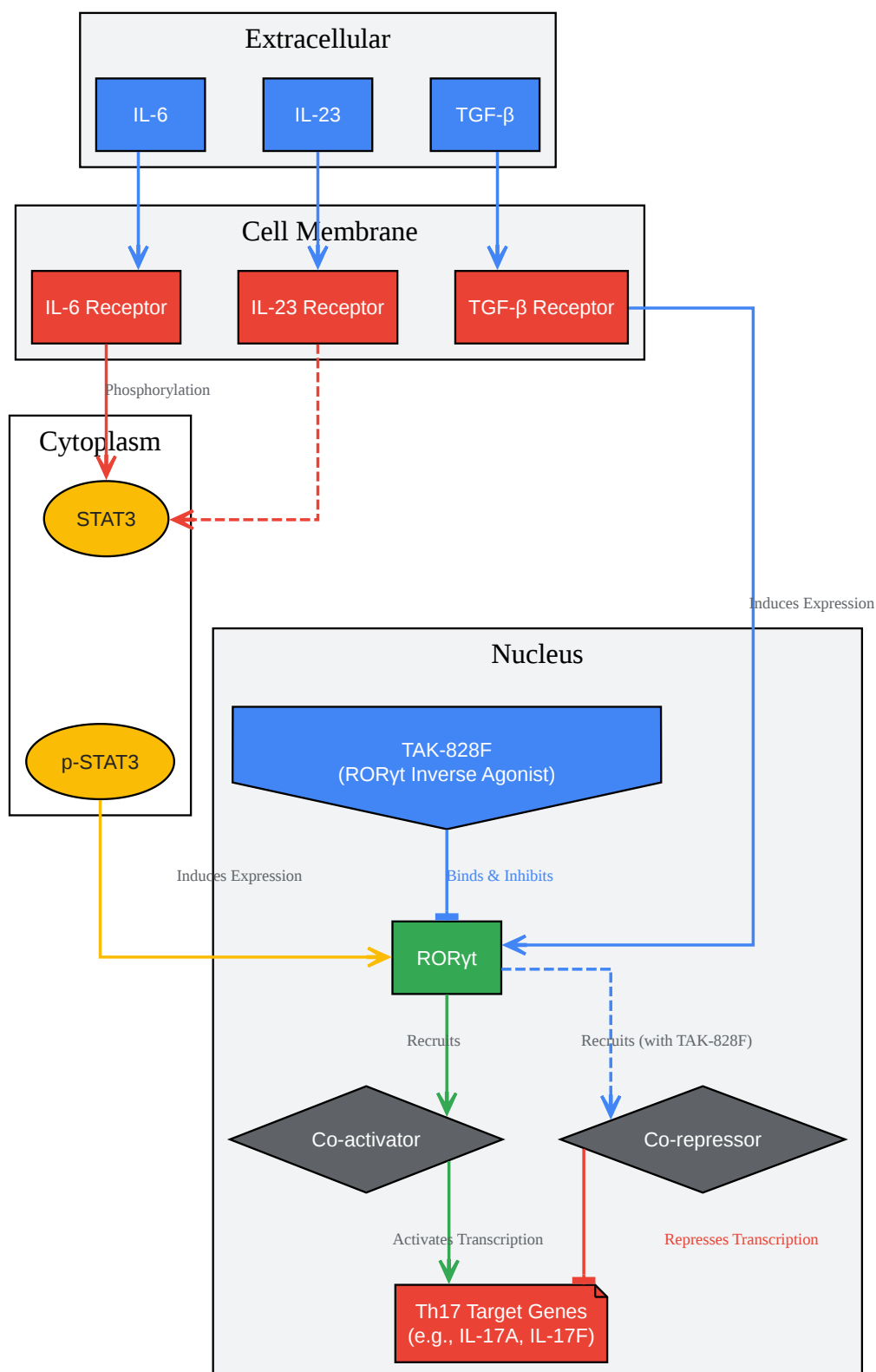
Wnt/β-catenin Signaling Pathway and Inhibition by Tankyrase Inhibitors



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Caption: Wnt/β-catenin pathway and the inhibitory action of G007-LK.

RORyt Signaling in Th17 Cell Differentiation and Inhibition by Inverse Agonists



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Caption: RORyt signaling in Th17 cells and inhibition by TAK-828F.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery. Below are representative methodologies for the synthesis of a **cyclobutylbenzene** derivative and for key biological and pharmacokinetic assays.

General Synthesis of a 1-Aryl-1-cyclobutylamine Derivative

A common structural motif in medicinal chemistry is the 1-aryl-1-cyclobutylamine scaffold. A general synthetic approach is outlined below:

- **Step 1: Grignard Reaction:** To a solution of cyclobutanone in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of a phenylmagnesium bromide derivative (1.1 equivalents) dropwise. The reaction mixture is stirred at room temperature for 2 hours.
- **Step 2: Work-up:** The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-arylcyclobutanol.
- **Step 3: Azide Formation:** To a solution of the crude 1-arylcyclobutanol in toluene, add sodium azide (1.5 equivalents) followed by the slow addition of trifluoroacetic acid (2.0 equivalents) at 0 °C. The reaction is stirred at room temperature for 12 hours.
- **Step 4: Reduction:** The reaction mixture from Step 3 is cooled to 0 °C, and lithium aluminum hydride (1.5 equivalents) is added portion-wise. The mixture is then stirred at room temperature for 4 hours.
- **Step 5: Final Work-up and Purification:** The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1-aryl-1-cyclobutylamine.

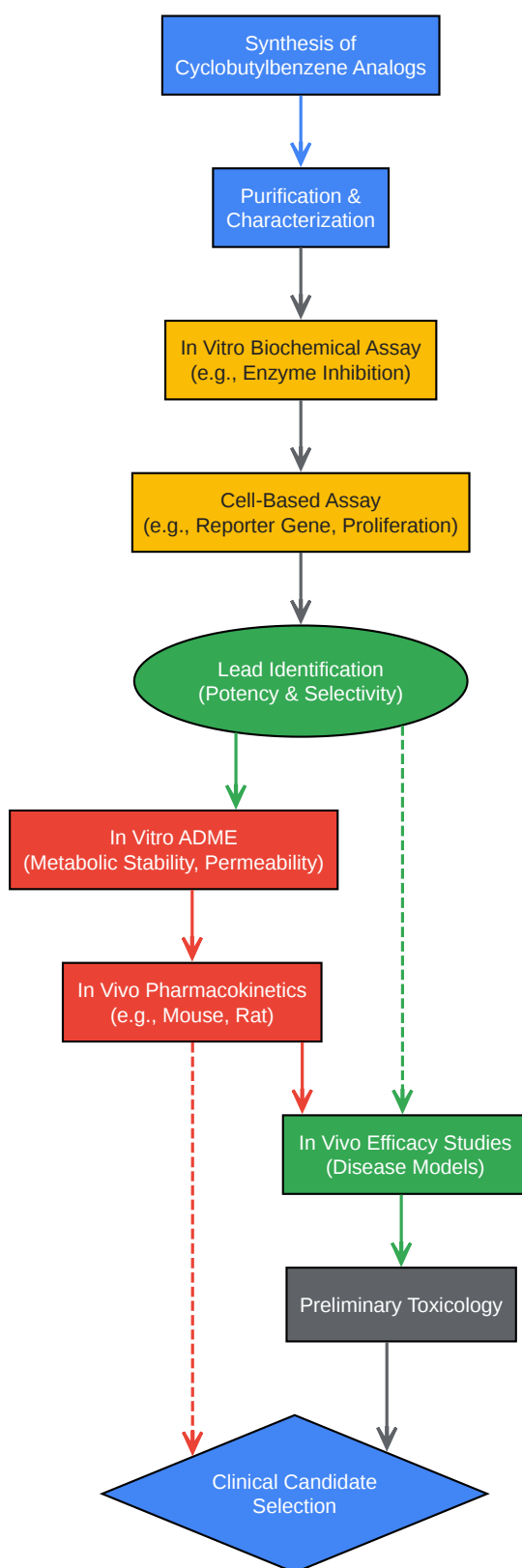
In Vitro Tankyrase Inhibition Assay

The inhibitory activity of a compound against tankyrase can be determined using a biochemical assay:

- **Assay Principle:** The assay measures the incorporation of biotinylated ADP-ribose onto a histone substrate by recombinant human tankyrase. The signal is detected using a streptavidin-conjugated donor bead and an anti-histone antibody-conjugated acceptor bead in a homogeneous time-resolved fluorescence (HTRF) format.
- **Procedure:**
 - Add 2 μ L of the test compound diluted in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% BSA) to a 384-well plate.
 - Add 2 μ L of recombinant human tankyrase 1 or 2 (final concentration \sim 1 nM) to each well.
 - Incubate for 15 minutes at room temperature.
 - Initiate the reaction by adding 2 μ L of a substrate mix containing biotin-NAD⁺ (final concentration \sim 50 nM) and histone H4 (final concentration \sim 100 nM).
 - Incubate for 60 minutes at room temperature.
 - Stop the reaction and detect the signal by adding 4 μ L of HTRF detection reagents (streptavidin-donor and anti-H4-acceptor beads).
 - Incubate for 60 minutes at room temperature in the dark.
 - Read the plate on an HTRF-compatible plate reader.
- **Data Analysis:** The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel **cyclobutylbenzene**-containing drug candidate.



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Caption: Preclinical workflow for a **cyclobutylbenzene** drug candidate.

Conclusion

The **cyclobutylbenzene** motif has proven to be a valuable component in the medicinal chemist's toolkit. Its unique structural and metabolic properties have been successfully leveraged to develop drugs and clinical candidates across a range of therapeutic areas. The data and protocols presented in this guide underscore the importance of this scaffold and provide a framework for the continued exploration and optimization of **cyclobutylbenzene**-containing molecules in the pursuit of novel and effective therapies.

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